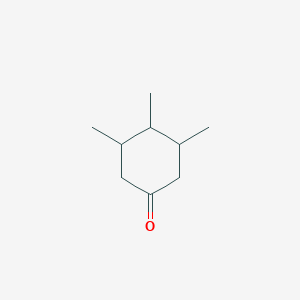

3,4,5-Trimethylcyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3,4,5-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-6-4-9(10)5-7(2)8(6)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

LCIRUMSWOJUWCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CC(C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trimethylcyclohexanone

Retrosynthetic Analysis of 3,4,5-Trimethylcyclohexanone

A retrosynthetic analysis of this compound suggests several potential pathways for its construction. The primary disconnections would involve the formation of the carbon-carbon bonds of the methyl groups or the cyclization of an acyclic precursor.

Key Disconnections:

C4-Methyl Bond: This disconnection leads to a 3,5-dimethylcyclohexanone (B1585822) enolate and a methylating agent. This approach is conceptually straightforward but may present challenges in regioselectivity.

Cyclohexane (B81311) Ring Formation: This strategy involves disconnecting the ring to reveal an acyclic precursor that can be cyclized. For instance, a 1,5-dicarbonyl compound could be a viable precursor via an intramolecular aldol (B89426) condensation. Another possibility is the cyclization of a suitably substituted hexane (B92381) derivative.

Development of Novel Synthetic Pathways

Given the lack of established protocols, the synthesis of this compound would necessitate the development of novel or adapted synthetic pathways.

Cyclization Reactions Utilizing Precursors with Defined Stereochemistry

The construction of the this compound ring from an acyclic precursor with defined stereochemistry offers a powerful approach to control the relative configuration of the methyl groups. An acid-catalyzed cyclization of a linear precursor, such as a derivative of 3,4,5-trimethylhex-1-ene, could theoretically yield the desired cyclohexane ring. However, such methods can be susceptible to poor regioselectivity and the formation of isomeric byproducts.

A more controlled cyclization could be envisioned through a tandem rhodium-catalyzed 1,4-addition/intramolecular cyclization of specifically designed acyclic precursors, a method that has been successful in creating other substituted cyclohexanones. wikipedia.orgsigmaaldrich.com

Controlled Alkylation Strategies on Existing Cyclohexanone (B45756) Scaffolds

The most direct-seeming approach would be the methylation of a pre-existing dimethylcyclohexanone. The alkylation of 3,5-dimethylcyclohexanone would be a logical starting point. However, the challenge lies in controlling the regioselectivity of the methylation to favor the C4 position over the C2 or C6 positions, which are also activated by the carbonyl group. The use of bulky bases to form a specific enolate, or the application of directing groups, could potentially achieve the desired regioselectivity. Research on the site-selective C-H functionalization of 3,5-dimethylcyclohexanone has shown that under certain photocatalytic conditions, alkylation can occur at the methine C-H bond, although specific application to methylation for the synthesis of this compound is not detailed. acs.org

Another possibility is the methylation of 3,4-dimethylcyclohexanone. In this case, the challenge would be to control the stereochemistry of the incoming methyl group at the C5 position.

Selective Hydrogenation of Corresponding Unsaturated Cyclohexenone Analogues

This method is highly effective for the synthesis of other trimethylcyclohexanone (B1229504) isomers, such as the industrial-scale production of 3,3,5-trimethylcyclohexanone (B147574) from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). atamanchemicals.comacs.orggoogle.comrsc.orgdntb.gov.ua A similar strategy for this compound would require the synthesis of the corresponding 3,4,5-trimethyl-2-cyclohexen-1-one. The Robinson annulation is a classic method for the synthesis of substituted cyclohexenones and could potentially be adapted for this purpose. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org This would involve the reaction of a suitable diketone with a vinyl ketone. However, specific examples leading to the required trimethylated cyclohexenone are not readily found in the literature.

Derivation from Related Cyclic or Acyclic Starting Materials

The synthesis could potentially be achieved by the modification of other readily available cyclic compounds. For instance, a reaction of 3,5,5-trimethylcyclohexanone with nitromethane (B149229) has been reported to yield a mixture of products, indicating that reactions on existing trimethylated rings can occur, though this specific example does not lead directly to the desired product. worktribe.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereoselective synthesis of the various enantiomers and diastereomers of this compound presents a significant synthetic challenge due to the three stereocenters at the C3, C4, and C5 positions. Achieving control over the absolute and relative stereochemistry would require sophisticated synthetic strategies.

Approaches could include:

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: The use of chiral catalysts to enantioselectively create one or more of the stereocenters. For example, asymmetric alkylation of a dimethylcyclohexanone could be a possibility. nih.gov

Resolution: The separation of a racemic mixture of diastereomers, for example, through the formation of diastereomeric derivatives with a chiral resolving agent.

While the stereoselective synthesis of other substituted cyclohexanones has been reported, for instance, the enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to a chiral hydroxy-trimethylcyclohexanone, specific methods for the enantioselective or diastereoselective synthesis of this compound are not documented in the reviewed literature.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Key strategies applicable to the synthesis of this compound include organocatalysis and transition metal catalysis, often involving enantioselective conjugate additions or annulation reactions.

One prominent strategy is the organocatalytic Michael addition to a prochiral acceptor. For instance, the synthesis could commence with 3,5-dimethylcyclohex-2-en-1-one. An enantioselective conjugate addition of a methyl group, delivered from an organometallic reagent or a methyl radical equivalent, could be catalyzed by a chiral organocatalyst. Chiral diarylprolinol silyl (B83357) ethers or BINOL-derived phosphoric acids are well-established catalysts for such transformations, creating the C4 stereocenter with high fidelity. nsf.gov Subsequent trapping of the resulting enolate would yield the desired product.

Alternatively, an asymmetric Robinson annulation can be employed to construct the substituted ring system. wikipedia.orgnumberanalytics.com This powerful ring-forming reaction, when conducted under chiral conditions, can establish multiple stereocenters in a single cascade. For example, a reaction between an appropriate enone and a ketone precursor catalyzed by a chiral amine, such as a derivative of proline, could yield a highly enantioenriched cyclohexenone core that can be further elaborated to this compound. nih.gov Research into the synthesis of the Wieland-Miescher ketone, a classic Robinson annulation product, has demonstrated that proline catalysis can yield products with high enantiopurity. wikipedia.org

Transition metal catalysis offers another powerful avenue. Palladium-catalyzed asymmetric conjugate addition of boronic acids to cyclic enones has been shown to proceed with high enantioselectivity. nih.gov A hypothetical synthesis of this compound could involve the reaction of methylboronic acid with 3,4-dimethylcyclohex-2-en-1-one, catalyzed by a palladium complex bearing a chiral ligand like (S)-t-BuPyOx. The mechanism typically involves the formation of a cationic arylpalladium(II) species which undergoes carbopalladation of the enone, with enantioselectivity being controlled by steric interactions between the ligand and the substrate. nih.gov

The following table summarizes representative data from studies on analogous catalytic systems, illustrating the potential efficacy of these methods for the synthesis of chiral cyclohexanones.

| Catalytic System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Bisperfluorotoluyl-BINOL | Conjugate Addition / Aldol | Doubly Vinylogous Ester | Up to 89 | 89–98 | nsf.gov |

| D-Phenylalanine / R-CSA | Robinson Annulation | Diketone + Enone | 75 | 85 | nih.gov |

| Pd(TFA)₂ / (S)-t-BuPyOx | Conjugate Addition | Cyclic Enone + Arylboronic Acid | - | Up to 99 | nih.gov |

| Imidazolidinone Catalyst | Organocatalytic Hydrogenation | Isophorone | 65 | 97 | caltech.edu |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is highly reliable for establishing stereocenters in acyclic and cyclic systems.

A classic and effective strategy for the asymmetric synthesis of substituted ketones is the alkylation of chiral hydrazones, famously developed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP). thieme-connect.com To synthesize this compound, one could start with the prochiral 3,5-dimethylcyclohexanone. Condensation with SAMP would form a chiral hydrazone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral lithium enaminate, which then reacts with a methylating agent (e.g., methyl iodide). The bulky auxiliary effectively shields one face of the enaminate, forcing the electrophile to attack from the less hindered side, thus installing the methyl group at the C4 position with a high degree of diastereoselectivity. Subsequent ozonolysis or acidic cleavage removes the auxiliary to reveal the chiral this compound.

Similarly, chiral imines can be used. Chiral phenethylamines, for example, can be condensed with a ketone to form a chiral imine. scispace.com The resulting lithiated enamine can then be alkylated diastereoselectively. Polymer-supported versions of these auxiliaries have also been developed, which can simplify purification and recovery of the chiral controller. scispace.com

Another approach involves the use of chiral oxazolidinones or camphorsultams. researchgate.net These auxiliaries are typically employed in acylation or aldol reactions. A potential, albeit more complex, route could involve a Diels-Alder reaction where a diene or dienophile is appended with a chiral auxiliary. The cycloaddition would form the cyclohexene (B86901) ring with stereocenters controlled by the auxiliary. Subsequent chemical modifications would then be required to remove the auxiliary and adjust the functional groups to yield the target ketone.

The table below presents findings from research on chiral auxiliary-mediated syntheses of substituted cyclohexanones, providing an indication of the high levels of stereocontrol achievable with this methodology.

| Chiral Auxiliary | Reaction Type | Substrate Example | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| SAMP/RAMP Hydrazone | α-Alkylation | Cyclohexanone | ~80 | 95 (ee) | scispace.com |

| Immobilized Phenethylamine | α-Alkylation | Cyclohexanone | 75 | 61 (ee) | scispace.com |

| Valine-derived Amide | Michael Addition/Cyclization | Acyclic Precursor | - | High (dr) | thieme-connect.com |

| trans-2-Tritylcyclohexanol (TTC) | Oxidative Cyclization | 2-Methylenehept-5-enoate | - | ~97:3 (dr) | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3,4,5 Trimethylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3,4,5-trimethylcyclohexanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment.

Comprehensive Elucidation of ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C3) | Data not available | Doublet | 3H |

| CH₃ (C4) | Data not available | Doublet | 3H |

| CH₃ (C5) | Data not available | Doublet | 3H |

| CH (C3) | Data not available | Multiplet | 1H |

| CH (C4) | Data not available | Multiplet | 1H |

| CH (C5) | Data not available | Multiplet | 1H |

| CH₂ (C2) | Data not available | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | Data not available |

| CH₂ (C2) | Data not available |

| CH (C3) | Data not available |

| CH (C4) | Data not available |

| CH (C5) | Data not available |

| CH₂ (C6) | Data not available |

| CH₃ (C3) | Data not available |

| CH₃ (C4) | Data not available |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure and defining the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons in the cyclohexanone (B45756) ring and the methyl groups to their attached methine protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in placing the carbonyl group and the methyl substituents on the correct carbon atoms of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY would be vital in determining the relative stereochemistry of the three methyl groups (i.e., whether they are in cis or trans relationships to one another).

Without experimental data, a definitive structural and stereochemical assignment based on 2D NMR is not possible at this time.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

An experimental IR spectrum for this compound has not been found in the surveyed literature. Based on its structure, the IR spectrum would be expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |

The most prominent feature would be a strong absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated six-membered ring ketone. Additionally, multiple bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching of the methyl and cyclohexyl groups.

Raman Spectroscopy for Complementary Molecular Vibrational Modes

No published Raman spectrum for this compound could be located. Raman spectroscopy often provides complementary information to IR spectroscopy. The C=O stretch would also be visible in the Raman spectrum, although its intensity can vary. The spectrum would also be rich in signals corresponding to the C-C bond vibrations of the cyclohexane (B81311) ring and the C-H bending modes, which can be useful for fingerprinting the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. While a specific mass spectrum for this compound is not available, the expected key features can be predicted. The molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₆O, which is 140.12. Common fragmentation pathways for cyclic ketones would likely involve alpha-cleavage (cleavage of the bonds adjacent to the carbonyl group) and rearrangements, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, which has the molecular formula C₉H₁₆O, the theoretical monoisotopic mass can be calculated. This calculated mass is a fundamental property used to confirm the identity of the compound in a sample. While experimental HRMS data for this compound is not widely published, the theoretical accurate mass is identical to that of its isomers, such as 3,3,5-trimethylcyclohexanone (B147574). nih.govchemspider.com

The accurate mass determination is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Theoretical Monoisotopic Mass | 140.120115 Da |

Detailed Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule like this compound is ionized in a mass spectrometer (typically by electron impact), the resulting molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is a unique fingerprint that helps to elucidate the molecule's structure.

For ketones, a common fragmentation pathway is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org This process results in the formation of a stable acylium ion. In this compound, cleavage can occur on either side of the carbonyl group, leading to the loss of different radical fragments and the generation of characteristic ions. Another potential fragmentation mechanism for ketones is the McLafferty rearrangement , although this is more common in acyclic ketones with sufficiently long alkyl chains.

While a specific experimental mass spectrum for this compound is not available, a theoretical fragmentation pattern can be predicted based on established principles. The major expected fragments and their corresponding mass-to-charge ratios (m/z) are outlined below.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical |

| 83 | [C₆H₁₁]⁺ | Cleavage of the carbonyl group and adjacent bonds |

| 69 | [C₅H₉]⁺ | Further fragmentation of the cyclohexane ring |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexane ring |

X-ray Crystallography (if crystalline derivatives are obtained)

A comprehensive search of scientific literature and crystallographic databases indicates that the crystal structure of this compound or any of its crystalline derivatives has not been reported. Therefore, no experimental data from X-ray crystallography is currently available. The following sections describe the type of information that such an analysis would provide if a suitable crystalline sample were to be obtained.

Definitive Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of a this compound derivative could be grown, this technique would provide an unambiguous determination of its molecular structure and conformation.

For a substituted cyclohexane ring, the analysis would confirm the preferred conformation, which is typically a chair conformation to minimize angular and torsional strain. It would definitively establish the relative stereochemistry of the three methyl groups, identifying them as occupying either axial or equatorial positions on the cyclohexane ring. This would allow for the unequivocal assignment of the specific cis/trans isomer present in the crystal.

Analysis of Intramolecular Torsion Angles and Intermolecular Interactions

A key output of an X-ray crystallographic study is the precise measurement of bond lengths, bond angles, and intramolecular torsion angles . These torsion angles define the exact puckering of the cyclohexane ring and the spatial orientation of the methyl and carbonyl substituents relative to the ring. This data provides a highly detailed geometric description of the molecule in the solid state.

Furthermore, the analysis would reveal the nature of intermolecular interactions that govern how the molecules pack together to form the crystal lattice. rsc.orgmdpi.com While this compound itself lacks strong hydrogen bond donors, crystalline derivatives could be designed to include such groups. In the absence of strong interactions, the crystal packing would be dictated by weaker forces, such as van der Waals interactions and dipole-dipole interactions involving the carbonyl group. Understanding these interactions is fundamental to the field of crystal engineering. rsc.org

Computational and Theoretical Investigations of 3,4,5 Trimethylcyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. researchgate.net

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), calculate molecular properties from first principles without relying on empirical parameters. mdpi.com They solve the electronic Schrödinger equation approximately and can achieve very high accuracy, though often at a significant computational cost. mdpi.com

Density Functional Theory (DFT): DFT methods represent a compromise between accuracy and computational expense. libretexts.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and properties from the electron density. uni-muenchen.de Hybrid functionals, such as B3LYP, which combine aspects of HF theory with DFT, are widely used and have proven effective for a broad range of organic molecules, including cyclohexanone (B45756) derivatives. researchgate.netmdpi.com Calculations are typically performed with specific basis sets (e.g., 6-31G*, 6-311++G, or cc-pVTZ) that describe the atomic orbitals used to construct the molecular orbitals. researchgate.netmdpi.com

For 3,4,5-trimethylcyclohexanone, these methods would be used to calculate fundamental properties like total electronic energy, enthalpy of formation, and dipole moment, providing a detailed picture of its electronic structure. mdpi.com

Before most properties can be accurately calculated, the molecule's most stable three-dimensional structure—its minimum energy conformation—must be determined through a process called geometry optimization. arxiv.org For a flexible molecule like this compound, this involves a comprehensive conformational analysis.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. The three methyl groups can be in either axial or equatorial positions. This compound has three chiral centers (at carbons 3, 4, and 5), which gives rise to multiple stereoisomers. scribd.comvaia.com For each stereoisomer, several conformations are possible due to ring flipping.

Computational analysis would involve:

Identifying Stereoisomers: Determining all possible stereoisomers (e.g., R,R,R; R,R,S; R,S,R; etc.) and accounting for any potential meso compounds.

Conformational Search: For each stereoisomer, performing a systematic search to identify all stable conformers (local minima on the potential energy surface). kg.ac.rs

Energy Calculation: Calculating the relative energies of these conformers. The stability is largely dictated by steric hindrance, particularly the unfavorable 1,3-diaxial interactions between substituents. The global minimum is the conformer with the lowest calculated energy.

For instance, a conformation with a methyl group in an axial position would generally be higher in energy than one with it in an equatorial position due to steric clashes with other axial hydrogens or substituents. acs.org DFT calculations, for example at the B3LYP/6-311+G** level, can quantify these energy differences with high accuracy. mdpi.com

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. aip.org After geometry optimization to a stable minimum, a frequency calculation is performed. This not only confirms that the structure is a true minimum (i.e., has no imaginary frequencies) but also yields a set of vibrational modes and their corresponding frequencies. mdpi.com

These theoretical frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net A study on the related isomer, 3,3,5-trimethylcyclohexanone (B147574) (TMCH), used DFT calculations to assign the vibrational modes observed in its experimental IR spectrum, demonstrating the power of this combined theoretical-experimental approach. mpg.deresearchgate.netmpg.de The characteristic C=O stretching frequency in cyclohexanones is a key feature that is sensitive to the local chemical environment.

Below is an illustrative table of selected, scaled vibrational frequencies calculated with DFT for the related compound 3,3,5-trimethylcyclohexanone , showcasing the type of data that would be generated for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 3,3,5-Trimethylcyclohexanone | Typical Description |

|---|---|---|

| ν(C-H) | 2970 - 2878 | Asymmetric/Symmetric CH₃ Stretching |

| ν(C-H) | 2934 - 2839 | Asymmetric/Symmetric CH₂ Stretching |

| ν(C=O) | ~1715 | Carbonyl Stretching |

| δ(CH₂) | ~1460 | Methylene (B1212753) Scissoring |

| δ(CH₃) | ~1370 | Methyl Bending |

Data is illustrative and based on findings for 3,3,5-trimethylcyclohexanone to demonstrate the concept. mpg.deresearchgate.net

Electronic Structure Descriptors and Reactivity Prediction

Beyond structure and energetics, computational methods provide descriptors that help predict a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key model for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). A higher energy HOMO indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). This gap is a crucial indicator of chemical reactivity and stability. aip.org A small gap suggests that the molecule can be easily excited, indicating higher reactivity and lower kinetic stability. libretexts.org

For this compound, DFT calculations would provide the energies of these orbitals. The HOMO would likely be localized on the carbonyl group, specifically the oxygen lone pairs, while the LUMO would be the π* antibonding orbital of the C=O bond. The energy gap would provide insight into its reactivity towards nucleophiles and electrophiles. researchgate.net

| Parameter | Illustrative Value (eV) for a Substituted Cyclohexanone | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -0.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.0 | Chemical reactivity and stability |

Values are representative for a generic ketone to illustrate the concept and are not specific experimental or calculated data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to show different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net This identifies it as the primary site for protonation and attack by electrophiles. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the acidic alpha-hydrogens adjacent to the carbonyl group. This visual information complements FMO theory in predicting the molecule's reactive behavior. rsc.org

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule, offering insights into chemical bonding, structure, and reactivity. numberanalytics.com A QTAIM analysis of this compound would involve calculating the molecular wavefunction using a suitable level of theory, such as Density Functional Theory (DFT). From the resulting electron density, critical points are located where the gradient of the electron density is zero.

This analysis would characterize the nature of chemical bonds within the molecule. For instance, the properties of the bond critical points (BCPs) between atoms reveal the bond's strength and character (covalent, ionic, or intermediate). numberanalytics.com In this compound, this would allow for a quantitative description of the C-C, C-H, and C=O bonds. Furthermore, QTAIM can identify non-covalent interactions, such as intramolecular hydrogen bonds or steric repulsions, which are crucial in determining the conformational preferences of the molecule.

An illustrative data table from a hypothetical QTAIM analysis at a BCP is shown below.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C=O | 0.35 | -0.5 |

| C-C | 0.25 | -0.6 |

| C-H | 0.28 | -0.9 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Detailed Conformational Analysis

The conformational landscape of this compound is expected to be complex due to the presence of the flexible six-membered ring and three methyl substituents. Computational chemistry is an indispensable tool for exploring these conformations and their relative energies.

The cyclohexane ring can adopt several conformations, with the chair form being the most stable for cyclohexane itself. gmu.edu However, in substituted cyclohexanones, other conformers like the boat and twist-boat can become relevant. researchgate.net A computational study would typically involve a systematic search of the potential energy surface to identify all stable conformers of this compound.

For each identified conformer (chair, boat, twist-boat), a geometry optimization would be performed, followed by a frequency calculation to confirm that it represents a true energy minimum. The relative stabilities are then determined from their calculated electronic energies, often including zero-point vibrational energy corrections. The chair conformation is generally the most stable due to the minimization of torsional and angle strain. orgosolver.com However, the boat and twist-boat conformations are important as they often represent transition states or intermediates in ring inversion processes. researchgate.net

An example of a data table summarizing the relative stabilities of different conformers is presented below.

| Conformer | Relative Energy (kcal/mol) |

| Chair 1 | 0.00 |

| Chair 2 | 1.5 |

| Twist-Boat 1 | 5.8 |

| Twist-Boat 2 | 6.2 |

| Boat 1 | 7.5 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

The interconversion between different chair conformations, known as ring inversion or ring flipping, is a fundamental dynamic process in cyclohexanes. egyankosh.ac.in This process proceeds through higher-energy twist-boat and boat conformations, which act as transition states or intermediates. The energy barrier to ring inversion can be calculated by locating the transition state structures on the potential energy surface that connect the two chair conformers.

Computational methods can accurately predict these energy barriers, providing insight into the flexibility of the ring system at different temperatures. researchgate.net The activation energy for ring inversion in cyclohexanone is known to be lower than in cyclohexane itself. egyankosh.ac.in The presence of methyl groups in this compound will further influence these barriers.

A hypothetical data table for the calculated energy barriers is shown below.

| Interconversion Pathway | Calculated Energy Barrier (kcal/mol) |

| Chair 1 -> Chair 2 | 10.5 |

| Chair 2 -> Chair 1 | 9.0 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

The stereochemistry of the three methyl groups (cis/trans relationships) and their positions (axial vs. equatorial) are critical in determining the most stable conformation of this compound. Substituents in the axial position generally lead to greater steric strain due to 1,3-diaxial interactions. gmu.edu Therefore, the chair conformation that places the maximum number of methyl groups, especially the larger ones, in the more spacious equatorial positions is expected to be the most stable.

Computational analysis allows for a quantitative assessment of these steric effects by comparing the energies of different stereoisomers and their respective conformers. This information is crucial for understanding how the substitution pattern governs the three-dimensional structure and, consequently, the chemical and physical properties of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting NMR spectroscopic parameters, which can be invaluable for structure elucidation and conformational analysis. nih.gov By calculating the magnetic shielding tensors for each nucleus in a given conformation, one can predict the corresponding chemical shifts. researchgate.net

For this compound, this would involve first determining the Boltzmann-averaged populations of the stable conformers at a given temperature. The NMR chemical shifts and spin-spin coupling constants would then be calculated for each of these conformers. The predicted spectrum for the molecule would be the population-weighted average of the spectra of the individual conformers. This approach allows for a direct comparison with experimental NMR data, aiding in the assignment of signals and the validation of the predicted conformational preferences. nih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for a hypothetical dominant conformer of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 210.5 |

| C3 | 45.2 |

| C4 | 38.1 |

| C5 | 42.7 |

| C3-CH₃ | 20.8 |

| C4-CH₃ | 15.3 |

| C5-CH₃ | 21.5 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Simulation of IR, Raman, and UV-Vis Spectra

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the specific computational and theoretical investigation of This compound . While computational methods such as Density Functional Theory (DFT) are commonly employed to simulate the Infrared (IR), Raman, and UV-Vis spectra of organic molecules, published research containing this specific analysis for this compound is not available at this time.

Methodologies for these types of simulations are well-established. Typically, the process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state using a selected theoretical method and basis set (e.g., B3LYP/6-311++G(d,p)).

Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated. These frequencies correspond to the fundamental vibrational modes of the molecule, which are active in either the IR or Raman spectrum. The results are often scaled by a known factor to correct for anharmonicity and other systematic errors inherent in the computational method.

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is the standard approach for calculating electronic transition energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) that characterize the UV-Vis spectrum.

While detailed spectral data tables for this compound cannot be provided due to the absence of specific studies, research on isomeric and related compounds demonstrates the application of these techniques. For instance, studies on 3,3,5-trimethylcyclohexanone have utilized DFT and Infrared Reflection-Absorption Spectroscopy (IRAS) to assign vibrational modes. mpg.de Similarly, extensive computational analyses have been performed on other substituted cyclohexanones, such as cyclohexanone oxime and more complex derivatives like 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone , providing detailed assignments of their vibrational and electronic spectra. nih.govresearchgate.net

These related studies underscore the capability of modern computational chemistry to predict spectroscopic properties with high accuracy. However, until a specific theoretical study focusing on this compound is conducted and published, a detailed analysis and the corresponding spectral data tables for this specific compound remain unavailable.

Reactivity Studies and Mechanistic Pathways of 3,4,5 Trimethylcyclohexanone

Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, 3,4,5-trimethylcyclohexanone exists in equilibrium with its enol tautomers. This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. princeton.eduoregonstate.edu The position of this equilibrium is a critical determinant of the ketone's reactivity, particularly in reactions involving the α-carbon. For simple ketones, the equilibrium generally favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgquora.com

For this compound, two different enols can be formed due to the presence of α-hydrogens at both the C-2 and C-6 positions. The formation of the more substituted enol (at the C-6 position, assuming a standard numbering) is generally favored due to the stabilizing effect of alkyl groups on the double bond. libretexts.org

Equilibrium Constants and Kinetics of Tautomerization

The kinetics of tautomerization, the rates of enolization (keto to enol) and ketonization (enol to keto), are catalyzed by both acids and bases. oregonstate.edu Acid catalysis involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org Base catalysis proceeds through the formation of an enolate ion by deprotonation of the α-carbon, followed by protonation of the oxygen atom. openstax.org The rates of these processes are dependent on factors such as the concentration of the catalyst and the solvent.

Table 1: Estimated Equilibrium Constants for Keto-Enol Tautomerism of Cyclohexanones in Aqueous Solution

| Compound | Keq ([Enol]/[Keto]) |

|---|---|

| Cyclohexanone (B45756) | ~1 x 10-6 |

| 2-Methylcyclohexanone | ~5 x 10-5 |

| This compound | Estimated to be slightly higher than cyclohexanone due to hyperconjugation |

Note: The value for this compound is an estimation based on general principles of substituent effects.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of this compound is electrophilic and susceptible to attack by nucleophiles. The stereochemical outcome of these addition reactions is of particular interest, as the prochiral carbonyl carbon can be converted into a new stereocenter.

Stereochemical Outcomes of Nucleophilic Attacks (e.g., hydride reduction, organometallic additions)

The stereochemistry of nucleophilic addition to cyclohexanones is governed by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh model. acs.org In general, small nucleophiles, like hydride reagents (e.g., NaBH4, LiAlH4), tend to attack from the axial direction to avoid torsional strain with the adjacent axial hydrogens, leading to the formation of an equatorial alcohol. sbq.org.br Conversely, bulky nucleophiles prefer to attack from the less sterically hindered equatorial face, resulting in an axial alcohol. sbq.org.br

In 3,3,5-trimethylcyclohexanone (B147574), a related compound, hydride reduction has been shown to be influenced by the presence of the axial methyl group at C-5, which can sterically hinder the axial approach of the nucleophile. mdma.chgatech.edu This leads to a greater proportion of equatorial attack, and consequently, the formation of the axial alcohol. gatech.edu A similar effect can be anticipated for this compound, where the conformation of the methyl groups will dictate the preferred trajectory of nucleophilic attack.

Table 2: Predicted Stereochemical Outcomes of Nucleophilic Addition to this compound

| Reagent | Predicted Major Product | Rationale |

|---|---|---|

| NaBH4 (small nucleophile) | Equatorial alcohol (axial attack) | Torsional strain is the dominant factor. |

| L-Selectride (bulky nucleophile) | Axial alcohol (equatorial attack) | Steric hindrance from the ring and its substituents is the dominant factor. |

Mechanistic Studies on Factors Influencing Diastereoselectivity and Enantioselectivity

The diastereoselectivity of nucleophilic additions to this compound is primarily influenced by the steric environment created by the three methyl groups. The relative orientation of these groups in the chair conformation of the cyclohexanone ring will determine the accessibility of the two faces of the carbonyl group. Computational studies on substituted cyclohexanones have shown that the transition state energies for axial and equatorial attack are sensitive to the nature of the nucleophile and the substitution pattern on the ring. academie-sciences.fr

Enantioselective nucleophilic additions to prochiral ketones like this compound can be achieved using chiral reagents or catalysts. These methods rely on creating a diastereomeric transition state with a significant energy difference between the pathways leading to the two enantiomeric products. While specific studies on this compound are limited, the principles of asymmetric synthesis would apply, with the stereochemical outcome being dependent on the specific chiral auxiliary or catalyst employed.

Reactions at Alpha-Positions (C-2 and C-6)

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate. wikipedia.org Enolates are potent nucleophiles and can undergo a variety of reactions at the α-carbon, including alkylation and halogenation. libretexts.org

The regioselectivity of enolate formation is a key consideration for unsymmetrical ketones like this compound. Under kinetic control (strong, bulky, non-nucleophilic base like LDA at low temperature), the less sterically hindered α-proton is preferentially removed, leading to the kinetic enolate. nih.gov Under thermodynamic control (weaker base at higher temperature), the more stable, more substituted enolate is formed. libretexts.org For this compound, the steric environment around the C-2 and C-6 positions will dictate the outcome of enolate formation.

Once formed, the enolate can react with electrophiles. For example, alkylation with an alkyl halide will introduce a new alkyl group at the α-position. 182.160.97 Halogenation at the α-position can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comaklectures.com Acid-catalyzed halogenation typically results in monohalogenation, while base-promoted halogenation can lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first halogenation. libretexts.org

Table 3: Reactivity at Alpha-Positions of this compound

| Reaction | Reagents | Expected Product |

|---|---|---|

| Kinetic Enolate Formation | LDA, THF, -78 °C | Enolate at the less hindered α-position. |

| Thermodynamic Enolate Formation | NaOEt, EtOH, reflux | Enolate at the more substituted α-position. |

| Alkylation | 1. LDA, 2. CH3I | Methylation at the less hindered α-position. |

Alpha-Alkylation and Alpha-Halogenation Reactions

The carbonyl group of this compound activates the adjacent methylene (B1212753) groups at the C2 and C6 positions, making the α-hydrogens acidic and susceptible to removal by a base to form an enolate. This enolate is a key nucleophilic intermediate in both alkylation and halogenation reactions.

Mechanism and Regioselectivity: The presence of methyl groups at the 3 and 5 positions introduces steric and electronic factors that influence which α-hydrogen is removed. Two distinct enolates can be formed:

Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered C6 position. This is the faster-forming enolate and is favored at low temperatures with a strong, bulky base like Lithium Diisopropylamide (LDA).

Thermodynamic Enolate: Formed by the removal of a proton from the more substituted C2 position. This enolate is more stable due to the higher substitution of the double bond and is favored under conditions that allow for equilibrium, such as higher temperatures with a smaller, strong base like sodium hydride.

Once formed, the enolate acts as a nucleophile. youtube.comlibretexts.org In an alpha-alkylation reaction, the enolate attacks an electrophilic alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond at the alpha position. libretexts.orgyoutube.comyoutube.comyoutube.com For alpha-halogenation , the enolate attacks an electrophilic halogen source like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). youtube.comyoutube.comyoutube.com Under acidic conditions, the reaction typically proceeds through an enol intermediate and results in monosubstitution, whereas basic conditions promote polyhalogenation if multiple α-hydrogens are available. youtube.com

Table 1: Potential Products of Alpha-Alkylation and Alpha-Halogenation

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Alpha-Alkylation (Kinetic) | 1. LDA, -78°C 2. CH₃I | 2,3,4,5-Tetramethylcyclohexanone |

| Alpha-Alkylation (Thermodynamic) | 1. NaH, 25°C 2. CH₃I | 2,3,4,5-Tetramethylcyclohexanone |

| Alpha-Halogenation (Acid-Catalyzed) | Br₂, CH₃COOH | 2-Bromo-3,4,5-trimethylcyclohexanone |

Aldol (B89426) and Related Condensation Reactions

Possessing α-hydrogens, this compound can participate in aldol reactions, serving as a nucleophilic enolate donor. wikipedia.orglibretexts.orgyoutube.com This reaction is fundamental for forming carbon-carbon bonds and can occur as a self-condensation or a crossed-condensation with another carbonyl compound. wikipedia.orgqiboch.com

Mechanistic Pathway: In a base-catalyzed aldol addition, a base abstracts an α-hydrogen from one molecule of this compound to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. youtube.com Subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone, known as the aldol addition product. libretexts.orgyoutube.com

If the reaction mixture is heated, this aldol addition product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated ketone. masterorganicchemistry.com This two-step sequence is known as the aldol condensation. masterorganicchemistry.com In a "crossed" aldol reaction, this compound would react with a different aldehyde or ketone. To avoid a complex mixture of products, the reaction partner often lacks α-hydrogens (e.g., benzaldehyde). wikipedia.org

Table 2: Products of Aldol Reactions

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Self-Aldol Addition | This compound (2 equiv.) | Base (e.g., NaOH), Low Temp. | β-Hydroxy ketone |

| Self-Aldol Condensation | This compound (2 equiv.) | Base (e.g., NaOH), Heat | α,β-Unsaturated ketone |

| Crossed-Aldol Condensation | This compound + Benzaldehyde | Base, Heat | α,β-Unsaturated ketone |

Oxidative Transformations

The carbonyl group and the adjacent carbon framework of this compound can undergo several oxidative transformations, leading to ring expansion or cleavage.

The Baeyer-Villiger oxidation is a characteristic reaction of ketones that converts them into esters, or in the case of cyclic ketones, into lactones (cyclic esters). organic-chemistry.org This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Mechanism and Regioselectivity: The reaction involves the nucleophilic addition of the peroxy acid to the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the α-carbons to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of this migration is determined by the "migratory aptitude" of the groups attached to the carbonyl carbon. Generally, more substituted carbons migrate preferentially. organic-chemistry.org

For this compound, both α-carbons (C2 and C6) are secondary. The electronic and steric effects of the nearby methyl groups would influence which carbon migrates. The migration of the more substituted C2 carbon would likely be favored, leading to the insertion of an oxygen atom between C1 and C2. However, migration of the C6 carbon is also possible. nih.govrsc.org

Table 3: Potential Lactone Products from Baeyer-Villiger Oxidation

| Migrating Group | Potential Product |

|---|---|

| C2 (more substituted side) | 4,5,6-Trimethyloxepan-2-one |

| C6 (less substituted side) | 3,4,5-Trimethyloxepan-7-one |

Under more forceful oxidative conditions, the cyclohexanone ring can be cleaved. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid at elevated temperatures can break the carbon-carbon bonds of the ring. ncert.nic.in Typically, the cleavage occurs at the carbonyl group.

Mechanistic Considerations: Oxidation of ketones generally involves the cleavage of a C-C bond adjacent to the carbonyl group. ncert.nic.in For an asymmetrical ketone like this compound, this can lead to a mixture of dicarboxylic acid products. The oxidation likely proceeds via an enol or enolate intermediate. The cleavage of the C1-C2 bond would ultimately yield one set of products, while cleavage of the C1-C6 bond would yield another. The specific distribution of these products would depend heavily on the reaction conditions and the oxidizing agent used.

Reductive Transformations of the Carbonyl Group to Corresponding Alcohols

The carbonyl group of this compound is readily reduced to a secondary alcohol, 3,4,5-trimethylcyclohexanol (B8442588). This transformation can be accomplished using a variety of reducing agents, with metal hydrides being the most common.

Stereoselectivity of Reduction: The reduction of the planar carbonyl group creates a new stereocenter at C1. The stereochemical outcome—the orientation of the newly formed hydroxyl group relative to the existing methyl groups—is a key aspect of this reaction. The use of common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

The direction of this attack is governed by sterics. oup.comcdnsciencepub.com

Axial Attack: The hydride approaches from the axial face of the cyclohexanone chair conformation. This is often the less sterically hindered path for small reducing agents, leading to an equatorial alcohol.

Equatorial Attack: The hydride approaches from the equatorial face, which can be more hindered, leading to an axial alcohol.

For this compound, the preferred conformation of the methyl groups will dictate the steric environment around the carbonyl group, thus influencing the ratio of cis and trans alcohol isomers produced. Attack from the less hindered face is generally favored, leading to the thermodynamically more stable alcohol as the major product. oup.com

Table 4: Potential Alcohol Products from Carbonyl Reduction

| Reducing Agent | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-3,4,5-Trimethylcyclohexanol | cis-3,4,5-Trimethylcyclohexanol |

| Lithium Aluminum Hydride (LiAlH₄) | trans-3,4,5-Trimethylcyclohexanol | cis-3,4,5-Trimethylcyclohexanol |

Potential Applications As a Chemical Intermediate in Research Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis (if synthesized in enantiomerically pure form)

The structure of 3,4,5-trimethylcyclohexanone possesses three chiral centers at carbons 3, 4, and 5. This inherent chirality suggests that if the compound can be synthesized or resolved into its individual, enantiomerically pure stereoisomers, it could serve as a valuable chiral building block in asymmetric synthesis. The stereochemical arrangement of the methyl groups would create a specific three-dimensional scaffold that could be used to control the stereochemical outcome of subsequent reactions.

The synthesis of enantiomerically pure substituted cyclohexanones is a well-established field in organic chemistry. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are commonly employed to obtain optically active cyclic ketones. While no specific method for the enantioselective synthesis of this compound is prominently documented, the principles from the synthesis of other chiral cyclohexanones could be applied.

Once obtained in an enantiomerically pure form, this compound could be utilized in the synthesis of complex chiral molecules, such as natural products or pharmaceutical agents. The defined stereochemistry of the methyl groups could influence the facial selectivity of nucleophilic attack at the carbonyl group or at the alpha-positions, leading to the formation of new stereocenters with a high degree of control.

Precursor for the Synthesis of Complex Organic Molecules

The reactivity of the ketone functional group in this compound makes it a versatile precursor for a wide array of more complex organic molecules. The carbonyl group can undergo a variety of transformations, including:

Reduction: The ketone can be reduced to the corresponding alcohol, 3,4,5-trimethylcyclohexanol (B8442588), which itself can be a precursor for esters and other derivatives. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to form new carbon-carbon bonds and introduce further complexity to the molecule.

Wittig Reaction and Related Olefinations: The ketone can be converted into an alkene through reactions like the Wittig reaction, allowing for the extension of the carbon skeleton.

Enolate Chemistry: The protons on the carbons alpha to the carbonyl group (positions 2 and 6) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position.

Through these and other transformations, this compound can serve as a starting material for the construction of more elaborate molecular architectures, including bicyclic systems and other intricate scaffolds.

Intermediate for the Development of Novel Materials or Specialty Chemicals (based on structural analogy to known compounds)

By analogy to its well-studied isomer, 3,3,5-trimethylcyclohexanone (B147574), it is plausible that this compound could serve as an intermediate in the development of novel materials and specialty chemicals. For instance, 3,3,5-trimethylcyclohexanone is a known precursor in the synthesis of certain specialty polycarbonates and peroxides used as polymerization initiators. chemicalbook.com The structural similarity suggests that this compound could potentially be explored for similar applications, where the different substitution pattern might impart unique properties to the resulting polymers or materials.

Furthermore, the reduction product, 3,4,5-trimethylcyclohexanol, could be esterified to produce a range of esters with potential applications. For example, the esterification of 3,3,5-trimethylcyclohexanol (B90689) with salicylic (B10762653) acid yields homosalate, a common UV filter in sunscreens. wikipedia.org While the specific properties of the corresponding esters of 3,4,5-trimethylcyclohexanol are not documented, this provides a clear avenue for research into new specialty chemicals derived from this scaffold. The different stereochemistry and substitution pattern of the 3,4,5-isomer could lead to derivatives with altered physical, chemical, and biological properties.

Compound Information Tables

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem nih.gov |

| Molecular Weight | 140.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 140.120115130 Da | PubChem nih.gov |

| Monoisotopic Mass | 140.120115130 Da | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Complexity | 126 | PubChem nih.gov |

Future Research Directions for 3,4,5 Trimethylcyclohexanone

Development of Practical and Scalable Synthetic Routes

Comprehensive Experimental Validation of Predicted Spectroscopic and Reactivity Data

While computational methods can provide theoretical predictions of spectroscopic data (such as 1H NMR, 13C NMR, and IR spectra) and reactivity, these predictions require thorough experimental validation. A crucial next step will be the synthesis of 3,4,5-trimethylcyclohexanone to allow for the acquisition of actual spectroscopic data. This experimental data will be invaluable for confirming the compound's structure and for refining computational models. Furthermore, initial reactivity studies should be conducted to compare experimental outcomes with theoretical predictions, providing a foundational understanding of its chemical behavior.

Exploration of Unique Reactivity Patterns Driven by its Specific Methyl Substitution

The specific placement of the three methyl groups in this compound is expected to impart unique reactivity compared to other cyclohexanone (B45756) derivatives. The methyl groups at the C3, C4, and C5 positions will exert steric and electronic effects that can influence the accessibility of the carbonyl group and the reactivity of the alpha-protons. Research should be directed towards investigating how this substitution pattern affects a range of fundamental organic reactions, such as enolate formation, aldol (B89426) reactions, and reductions. Understanding these reactivity patterns will be key to unlocking the synthetic potential of this molecule.

Investigation into Stereospecific Transformations and Derivatizations

The chiral centers present in this compound open up avenues for stereospecific transformations and the synthesis of novel, stereochemically defined derivatives. Future work should focus on diastereoselective and enantioselective reactions, utilizing the inherent stereochemistry of the molecule to control the formation of new stereocenters. This could involve, for example, the stereoselective reduction of the ketone or the alkylation of its enolate. The resulting optically active derivatives could have potential applications in fields such as asymmetric synthesis and medicinal chemistry.

Synergistic Integration of Computational and Experimental Approaches for Reaction Design and Optimization

A powerful strategy for accelerating the understanding of this compound will be the synergistic integration of computational and experimental approaches. Theoretical calculations can be employed to model reaction mechanisms, predict transition states, and estimate reaction outcomes under various conditions. These computational insights can then guide the design of targeted experiments, leading to more efficient reaction optimization. This iterative cycle of prediction and experimental verification will be instrumental in rapidly advancing the knowledge of this compound's chemical properties and in identifying promising avenues for its application.

Q & A

Basic Research Questions

Q. What are the most effective catalytic systems for synthesizing 3,3,5-trimethylcyclohexanone from isophorone?

- Methodological Answer : High selectivity (>99%) for 3,3,5-trimethylcyclohexanone is achieved via hydrogenation of isophorone using Pd nanoparticles supported on SBA-15 (PdNPs–SBA-15) under solvent-free conditions. Alternatively, RANEY® nickel in tetrahydrofuran (THF) at 298 K and 2 MPa H₂ yields 98.1% product in 120 minutes. THF enhances selectivity by stabilizing intermediates during CC bond hydrogenation .

Q. How can the stereochemical configuration of 3,3,5-trimethylcyclohexanone be determined experimentally?

- Methodological Answer : Optical rotatory dispersion (ORD) and circular dichroism (CD) are critical for assigning stereochemistry. For example, the R configuration of 3,3,5-trimethylcyclohexanone derived from pulegone was confirmed via ORD and CD, with data cross-referenced against resolved racemic samples (75% optical purity) .

Q. What analytical techniques are suitable for characterizing 3,3,5-trimethylcyclohexanone?

- Methodological Answer :

- Mass Spectrometry : The molecular ion peak (C₉H₁₆O⁺) and fragmentation patterns (e.g., loss of methyl groups) confirm structure .

- Chromatography : GC-MS with polar columns resolves isomers, while retention indices correlate with boiling points.

- NMR : ¹³C NMR distinguishes equatorial/axial methyl groups (δ 20–30 ppm) and carbonyl resonance (δ 210–215 ppm).

Advanced Research Questions

Q. How do steric effects influence the reactivity of 3,3,5-trimethylcyclohexanone in ketone-based reactions?

- Methodological Answer : Steric hindrance from the 3,3,5-methyl groups reduces reaction rates. For example, in nucleophilic additions, the relative rate of 3,3,5-trimethylcyclohexanone (17.4) is significantly lower than cyclohexanone (439) due to restricted access to the carbonyl carbon (Table 1) .

| Ketone | Relative Reaction Rate |

|---|---|

| Cyclohexanone | 439 |

| 3-Methylcyclohexanone | 280 |

| 3,3-Dimethylcyclohexanone | 17.5 |

| 3,3,5-Trimethylcyclohexanone | 17.4 |

Q. What strategies improve the thermostability of Baeyer-Villiger monooxygenases (BVMOs) for biocatalytic synthesis of 3,3,5-trimethylcyclohexanone derivatives?

- Methodological Answer : Protein engineering of cyclohexanone monooxygenases (e.g., TmCHMO from Thermocrispum municipale) enhances thermostability. Directed evolution targeting flexible loop regions and disulfide bond introduction increases half-life at 45°C by 3-fold. Co-immobilization with glucose dehydrogenase (GDH) regenerates NADPH, enabling continuous lactone synthesis .

Q. How does solvent choice impact the selectivity of aldol condensation involving 3,3,5-trimethylcyclohexanone?

- Methodological Answer : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates, favoring self-aldol condensation to form 3,5,5-trimethyl-2-(3,3,5-trimethylcyclohexylidene)cyclohexanone. Under Dean–Stark conditions with NaOH, THF removes water, achieving 76.4% yield. Non-polar solvents (e.g., toluene) reduce enolate stability, lowering selectivity .

Q. What mechanistic insights explain contradictions in hydrogenation yields across different catalysts?

- Methodological Answer : Pd/C catalysts favor full hydrogenation to 3,3,5-trimethylcyclohexanol under prolonged reaction times (240 min), while RANEY® nickel in THF selectively stops at the ketone stage. Density functional theory (DFT) studies show THF stabilizes the ketone intermediate via hydrogen bonding, disfavoring further reduction .

Data Contradictions and Resolution

Q. Why do reported yields for Pd/C-catalyzed isophorone hydrogenation vary between 99% and 98.1%?

- Resolution : Differences arise from reaction time and solvent. Pd/C in solvent-free systems achieves 99% yield in 1 hour, while THF extends the reaction to 120 minutes but introduces minor side products (e.g., <2% cyclohexanol derivatives) due to solvent interactions .

Key Research Applications

- Polymer Chemistry : Serves as a monomer for high-density polycarbonates used in optical applications .

- Renewable Fuels : Aldol condensation products exhibit high cetane numbers (>70), making them viable diesel additives .

Safety and Handling

- Store in airtight containers away from oxidizing agents (e.g., peroxides) due to ketone reactivity. Use PPE (gloves, goggles) to prevent dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.